molecular formula C9H17N B2510657 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine CAS No. 1780653-61-3

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine

Cat. No.: B2510657
CAS No.: 1780653-61-3
M. Wt: 139.242
InChI Key: DLLUUUNEMQAFHJ-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine is an organic compound characterized by a cyclopentene ring attached to a methylpropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of molecular ions of N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides upon electron impact . Another approach includes the synthesis of 2-heterosubstituted cyclopent-2-en-1-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, reaction conditions, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo intramolecular cyclization, forming stable intermediates that interact with biological molecules . These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopent-1-en-1-yl)-2-methylpropan-1-amine is unique due to its specific combination of a cyclopentene ring and a methylpropanamine group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(cyclopenten-1-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2,7-10)8-5-3-4-6-8/h5H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLUUUNEMQAFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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